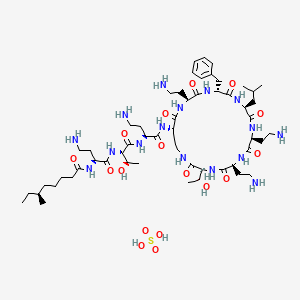
Unii-57vab21zlf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-57vab21zlf is a cationic cyclic polypeptide antibiotic derived from the bacterium Paenibacillus polymyxa. It is primarily used as a last-resort treatment for infections caused by multi-drug resistant Gram-negative bacteria, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . This compound is a mixture of polymyxin B1 and B2, with polymyxin B1 being the predominant component .
Preparation Methods
Synthetic Routes and Reaction Conditions: Unii-57vab21zlf is produced through the fermentation of Paenibacillus polymyxa. The fermentation broth is subjected to adsorption using resin, followed by desorption with sulfuric acid or acidic ethanol. The resulting solution is concentrated to obtain a saturated solution of polymyxin B sulfate. Crystals are then separated using an organic solvent, filtered, and dried to obtain polymyxin B sulfate .
Industrial Production Methods: Industrial production of polymyxin B1 sulfate involves large-scale fermentation, followed by purification processes such as spray drying or lyophilization to obtain the final product. The use of organic solvents like acetone and diethyl ether for crystallization is common, although care must be taken due to the volatility and potential hazards of these solvents .
Chemical Reactions Analysis
Types of Reactions: Unii-57vab21zlf undergoes various chemical reactions, including:
Reductive Amination: Used to synthesize polymyxin B1 conjugates with polyglutaraldehyde.
Binding with Metal Ions: Forms complexes with divalent metal ions through colorimetric biuret reactions.
Common Reagents and Conditions:
Reductive Amination: Polyglutaraldehyde is used as a reagent under reductive conditions.
Biuret Reaction: Sodium hydroxide and cupric sulfate are used to detect the presence of polymyxin B1.
Major Products:
Polyglutaraldehyde Conjugates: These conjugates exhibit enhanced antimicrobial activity against Gram-negative and Gram-positive bacteria.
Scientific Research Applications
Unii-57vab21zlf has a wide range of scientific research applications:
Chemistry: Used in the synthesis of polymer-antibiotic conjugates for enhanced antimicrobial properties.
Biology: Employed in molecular dynamics simulations to study its interaction with bacterial membranes.
Medicine: Utilized as a last-resort antibiotic for treating infections caused by multi-drug resistant Gram-negative bacteria
Industry: Used in cell culture research to prevent bacterial contamination and as a control in microbicidal concentration assays
Mechanism of Action
Unii-57vab21zlf exerts its effects by binding to the lipid A portion of lipopolysaccharides in the outer membrane of Gram-negative bacteria. This binding disrupts the bacterial cell membrane, leading to increased permeability and leakage of cell contents, ultimately causing bacterial cell death . The interaction involves electrostatic forces between the positively charged diaminobutyric acid residues of polymyxin B1 and the negatively charged phosphate groups of lipid A .
Comparison with Similar Compounds
Polymyxin E (Colistin): Similar in structure and mechanism of action, differing by a single amino acid residue (D-Phe in polymyxin B1 and D-Leu in colistin).
Polymyxin B2: Another component of polymyxin B sulfate, differing by a terminal 6-methylheptanoyl group.
Uniqueness: Unii-57vab21zlf is unique due to its high efficacy against multi-drug resistant Gram-negative bacteria and its ability to disrupt bacterial membranes through electrostatic interactions. Its use as a last-resort antibiotic highlights its importance in combating antibiotic-resistant infections .
Properties
Molecular Formula |
C₅₆H₉₈N₁₆O₁₃ xH₂SO₄ |
|---|---|
Molecular Weight |
1203.48 |
IUPAC Name |
(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-;/m0./s1 |
SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Synonyms |
N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine Cyclic (10→4)-Peptide Sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one](/img/structure/B1157545.png)
![(2R)-2-[(1S)-1,2-dihydroxy(113C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B1157546.png)
